

# computational vs experimental data for 1-aminoethanol properties

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## Compound Focus: 1-Aminoethanol

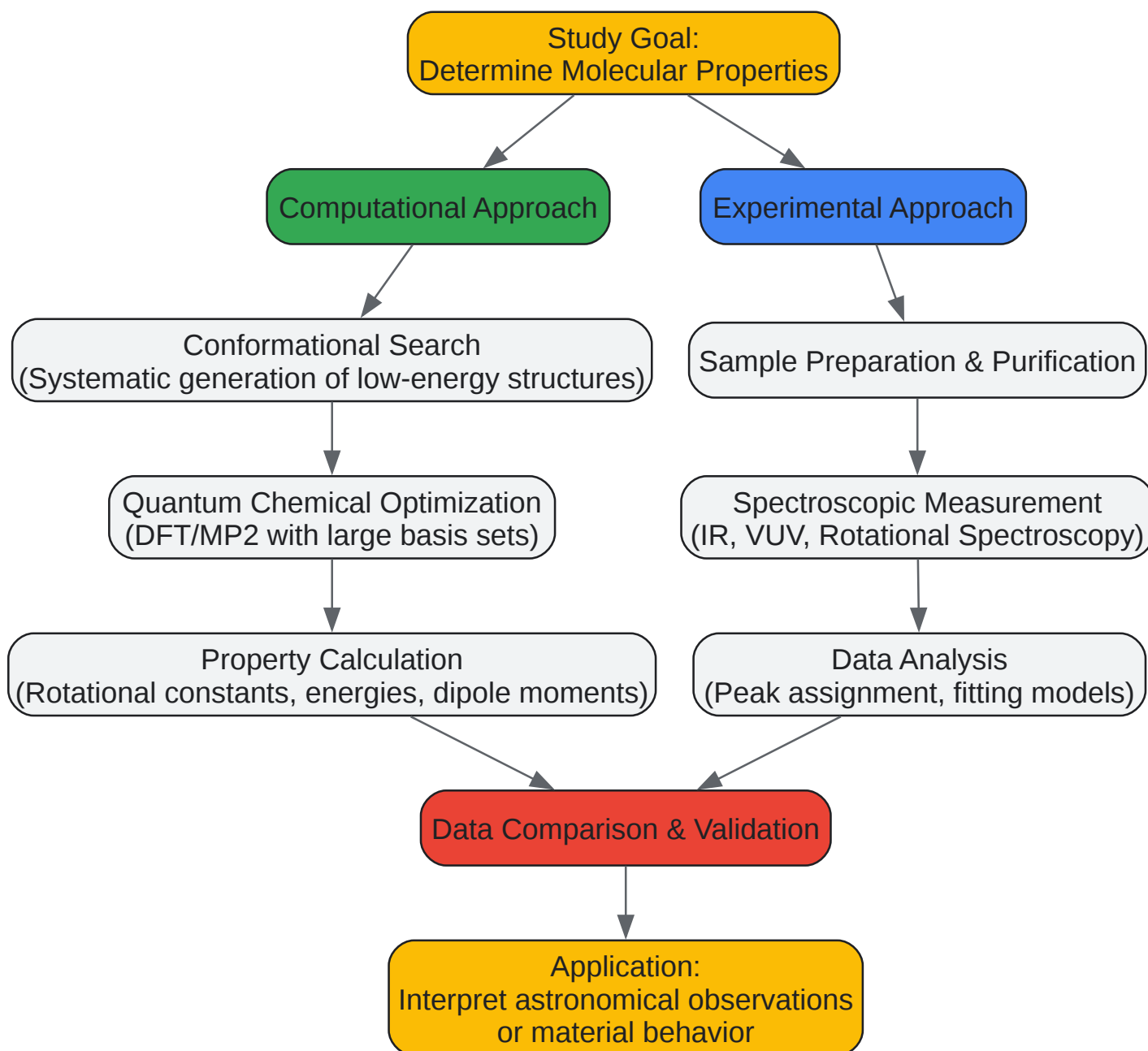
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## Computational & Experimental Methods for Molecular Analysis

Researchers commonly use a combination of computational and experimental techniques to determine molecular properties. The following diagram illustrates a typical integrated workflow.



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The table below details the specific protocols referenced in the search results for studying aminoethanol isomers.

Method Category	Specific Techniques Used	Protocol Description & Key Parameters
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| **Computational** [1] | Quantum Chemical Calculations | **Conformational Search**: Systematic generation of low-energy structures using tools like GLOMOS. **Geometry Optimization & Energy Refinement**: Multi-step process using M06-2X-D3/aug-cc-pVTZ, then MP2/aug-cc-pVTZ, with final single-point energies at CCSD(T)/aug-cc-pVTZ. **Property Calculation**: Rotational constants with anharmonic corrections at the VPT2 level. || **Experimental (Spectroscopy)** [2] | Mid-Infrared (MIR) Spectroscopy | **Setup**: Simulator for Astro-molecules at Low Temperature (SALT). Sample deposited on a ZnSe window cooled to **7 K**. **Measurement**: FTIR spectroscopy in the **2-12  $\mu\text{m}$**  range during controlled temperature ramping. || **Experimental (Spectroscopy)** [2] | Vacuum Ultraviolet (VUV) Spectroscopy | **Setup**: Synchrotron beamline. Sample deposited on a LiF substrate at **10 K**. **Measurement**: Transmitted light detected from **120-230 nm**. Spectra captured at **20 K intervals** during heating at **5 K/min**. |

## Comparative Data and Significance

The primary value of integrating computational and experimental data lies in the validation and interpretation they provide for each other. This synergy is crucial for applications like identifying molecules in space or understanding material behavior.

Analysis Aspect	Computational Insights	Experimental Support & Joint Findings
<b>Identifying Isomers</b>	Calculation of relative energies of C <sub>2</sub> H <sub>7</sub> NO isomers. 1-aminoethanol is the global minimum; ethanolamine is 7.6 kcal/mol higher [1].	Guides the search for specific isomers in experimental data. Ethanolamine was successfully detected in the interstellar medium (ISM), while 1-aminoethanol remains a target for future searches [1].
<b>Guiding Observation</b>	Prediction of rotational constants and dipole moments for all low-energy conformers of a molecule [1].	Provides a unique spectral fingerprint for radio astronomers to search for. This was key to the initial detection of ethanolamine in space [2] [1].
<b>Understanding Behavior</b>	Modeling of how ice morphology and spectral signatures change with temperature [2].	Experimental VUV and IR spectra of pure ethanolamine ices at astrochemical conditions (from 10 K up) provide a crucial benchmark to verify computational models [2].

## How to Use This Information

For your comparison guide, you can structure it around the demonstrated workflow:

- **State the Objective:** Clearly define the molecular properties of interest (e.g., spectroscopic signatures for interstellar detection, thermodynamic stability).
- **Present the Computational Predictions:** Detail the methodologies, as shown in the table above, and list the calculated values (energies, rotational constants, vibrational frequencies).
- **Describe the Experimental Validation:** Outline the experimental protocols used to acquire empirical data and present the results.
- **Perform the Comparison:** Create a side-by-side table or plot comparing the computed values against experimental measurements. Discuss the level of agreement and any notable discrepancies.
- **Discuss the Synergy:** Explain how the combined approach leads to a more robust conclusion than either method could alone.

It is worth noting that the search results contained more extensive data for the isomer **ethanolamine (2-aminoethanol)** than for **1-aminoethanol**. This is because ethanolamine has already been detected in the interstellar medium [2] [1] and is widely used in industrial applications [3] [4], prompting more studies.

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## References

1. Astrochemical Significance of C<sub>2</sub>H<sub>7</sub>NO Isomers [pmc.ncbi.nlm.nih.gov]
2. Experimental and computational study of ethanolamine ... [arxiv.org]
3. Combined experimental and computational study on ... [sciencedirect.com]
4. Fundamental physicochemical properties, intermolecular ... [sciencedirect.com]

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